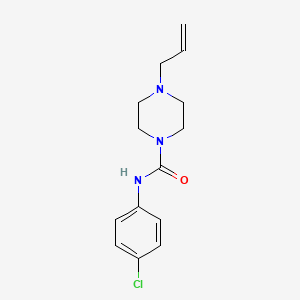N-(4-chlorophenyl)-4-(prop-2-en-1-yl)piperazine-1-carboxamide
CAS No.: 932875-87-1
Cat. No.: VC10067178
Molecular Formula: C14H18ClN3O
Molecular Weight: 279.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 932875-87-1 |
|---|---|
| Molecular Formula | C14H18ClN3O |
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-4-prop-2-enylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C14H18ClN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-5-3-12(15)4-6-13/h2-6H,1,7-11H2,(H,16,19) |
| Standard InChI Key | XQTYCZJGYBAPDI-UHFFFAOYSA-N |
| SMILES | C=CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | C=CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Chlorophenyl)-4-(prop-2-en-1-yl)piperazine-1-carboxamide consists of a piperazine core substituted at the 1-position with a carboxamide group linked to a 4-chlorophenyl ring and at the 4-position with an allyl group (Figure 1). The allyl moiety () introduces unsaturation, potentially enhancing reactivity and intermolecular interactions . The 4-chlorophenyl group contributes hydrophobicity and electron-withdrawing effects, which may influence binding affinity in biological systems .
Table 1: Key Identifiers of N-(4-Chlorophenyl)-4-(prop-2-en-1-yl)piperazine-1-carboxamide
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 932875-87-1 | |
| Molecular Formula | ||
| Molecular Weight | 279.76 g/mol | |
| Synonyms | 4-Allyl-N-(4-chlorophenyl)-1-piperazinecarboxamide; DTXSID601186398 |
Stereochemical Considerations
Synthesis and Optimization
General Synthetic Routes
While no explicit synthesis for this compound is documented in the provided sources, analogous piperazine carboxamides are typically prepared via nucleophilic acyl substitution. A plausible route involves reacting 4-allylpiperazine with 4-chlorophenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (Scheme 1) :
Table 2: Representative Reaction Conditions for Piperazine Carboxamides
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 4-Substituted piperazine | Ethanol | Reflux | 70–85 | |
| Aryl isocyanate | THF | 0–25°C | 65–78 |
Purification and Characterization
Crude products are often purified via recrystallization from dimethylformamide (DMF) or ethanol . Spectral characterization of related compounds includes:
-
NMR (DMSO-): Expected signals at δ 2.50–3.20 (piperazine protons), δ 4.80–5.80 (allyl CHCHCH), and δ 7.30–7.60 (aromatic protons) .
Physicochemical Properties
Thermodynamic Parameters
-
LogP: Estimated at 2.8–3.5 (moderate lipophilicity due to the 4-chlorophenyl group) .
-
Water Solubility: Likely <1 mg/mL, necessitating solubilizing agents for biological assays .
Stability Profile
The allyl group may render the compound susceptible to oxidation or Michael addition reactions under acidic conditions . Storage recommendations for similar compounds include desiccated environments at −20°C .
Future Directions
-
Synthetic Expansion: Introduce diversely substituted allyl groups (e.g., fluorinated or hydroxylated variants) to optimize pharmacokinetics .
-
Target Identification: Screen against kinase and GPCR panels to elucidate mechanism of action .
-
Formulation Studies: Develop nanocrystalline or liposomal formulations to enhance aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume